molecular formula C13H9Cl2FO B14066245 (2',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol

(2',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol

Cat. No.: B14066245
M. Wt: 271.11 g/mol
InChI Key: FMGRMEGOQVZMQX-UHFFFAOYSA-N
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Description

(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a chemical compound characterized by the presence of two chlorine atoms, one fluorine atom, and a methanol group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl derivatives that have appropriate substituents.

    Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the biphenyl ring.

    Methanol Addition: The final step involves the addition of a methanol group to the biphenyl structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and methanol addition reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the halogen substituents or the methanol group.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated biphenyls or alcohols.

    Substitution: Formation of biphenyl derivatives with new functional groups.

Scientific Research Applications

(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methanol group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid
  • (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-6-fluorophenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-8-4-5-10(12(15)6-8)9-2-1-3-13(16)11(9)7-17/h1-6,17H,7H2

InChI Key

FMGRMEGOQVZMQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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